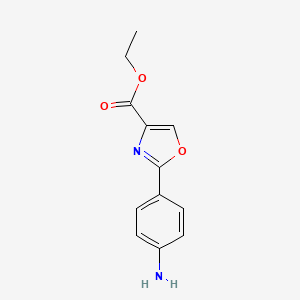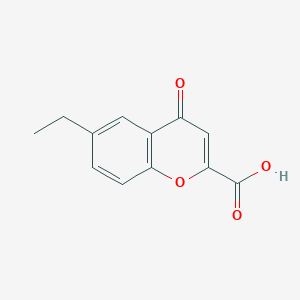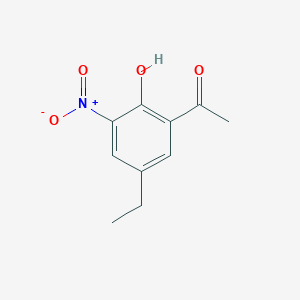![molecular formula C11H15BrClNO2S B1334217 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride CAS No. 226400-32-4](/img/structure/B1334217.png)
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Descripción general
Descripción
The compound "4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine that serves as a key building block in medicinal chemistry. The sulfonyl group attached to the piperidine ring through a phenyl linker with a bromine substituent suggests potential reactivity and utility in various chemical transformations. The presence of the hydrochloride indicates that the compound is likely to be used in its salt form, which could enhance its solubility in polar solvents for various applications .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of "4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride" by choosing appropriate starting materials and reaction conditions. The use of solid-phase synthesis techniques has also been reported for constructing substituted piperidin-4-one derivatives, which could be relevant for the synthesis of related sulfonyl piperidine compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-phenyl-piperazine-1-sulfonamide, has been determined by X-ray crystallography, revealing features like hydrogen bonding and π-π stacking interactions . These structural insights could be extrapolated to "4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride" to predict its crystalline properties and intermolecular interactions, which are important for understanding its behavior in solid-state and its potential biological activities.
Chemical Reactions Analysis
Compounds with a sulfonyl group attached to a piperidine ring are known to participate in various chemical reactions. For instance, they can act as intermediates in the synthesis of hydroxamates, which are inhibitors of enzymes like tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs) . The bromine substituent on the phenyl ring of "4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride" could also undergo further chemical transformations, such as palladium-catalyzed coupling reactions, to yield a variety of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives are characterized by techniques such as NMR, IR, and mass spectrometry . These compounds typically exhibit distinct spectroscopic features that can be used to confirm their structure and purity. The presence of the bromine atom and the sulfonyl group in "4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride" would influence its physical properties, such as melting point and solubility, as well as its chemical reactivity. The hydrochloride salt form is expected to enhance its solubility in water, which is beneficial for biological applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activity
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride and its derivatives have significant implications in medicinal chemistry due to their biological activities. For instance, compounds synthesized from piperidine derivatives have been evaluated for their antioxidant capacity and anticholinesterase activity. Notably, specific derivatives have exhibited high lipid peroxidation inhibitory activity and have shown promising results in scavenging assays compared to standard antioxidants. Additionally, their anticholinesterase activity is noteworthy, with some compounds demonstrating superior activity in this area (Karaman et al., 2016).
Antibacterial Potential
Piperidine derivatives, including those related to 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride, have been synthesized and assessed for their antibacterial potentials. Certain derivatives have shown moderate inhibitory effects against various bacterial strains, including both Gram-negative and Gram-positive bacteria, indicating their potential in the development of new antibacterial agents (Iqbal et al., 2017).
Anticancer Applications
Research into the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride, has been conducted. Some synthesized compounds have exhibited strong anticancer activity, although further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
Antidiabetic Drug Candidates
1,2,4-Triazole derivatives synthesized using 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride have been evaluated for their potential as antidiabetic drugs. These compounds have shown potent inhibitory effects on the α-glucosidase enzyme, surpassing the activity of standard drugs used for type II diabetes treatment (Aziz ur-Rehman et al., 2018).
Tumor Necrosis Factor-α and MMP Inhibitors
Derivatives of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride have been studied for their role as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). Certain sulfonyl derivatives have shown selective inhibition of TACE over MMPs, indicating their potential application in cancer treatment and inflammation management (Venkatesan et al., 2004).
Antimicrobial Activity in Agricultural Pathogens
Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against pathogens affecting tomato plants. The structure-activity relationship studies revealed that substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity. Some of these derivatives have shown potent activities compared to standard antimicrobial drugs (Vinaya et al., 2009).
Safety And Hazards
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESRTIVVNWGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375523 | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
CAS RN |
226400-32-4 | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)